molecular formula C20H25N5O10 B12062214 Nikkomycin Z from Streptomyces tendae

Nikkomycin Z from Streptomyces tendae

Cat. No.: B12062214
M. Wt: 495.4 g/mol
InChI Key: WWJFFVUVFNBJTN-JKEIIPFCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Nikkomycin Z is a peptidyl nucleoside antibiotic produced by the bacterium Streptomyces tendae. It was first discovered in the 1970s and has since garnered significant attention due to its potent antifungal properties. Nikkomycin Z acts as a competitive inhibitor of chitin synthase, an enzyme crucial for the formation of chitin in fungal cell walls . This makes it a promising candidate for treating fungal infections, particularly those caused by pathogens such as Candida albicans and Aspergillus fumigatus .

Preparation Methods

Synthetic Routes and Reaction Conditions: Nikkomycin Z is primarily produced through fermentation processes involving Streptomyces tendae. The production can be enhanced by genetic manipulation and precursor feeding. For instance, blocking the imidazolone biosynthetic pathway of nikkomycin X and supplementing with uracil can significantly increase the yield of nikkomycin Z .

Industrial Production Methods: Industrial production of nikkomycin Z involves optimizing fermentation conditions to maximize yield. This includes controlling the pH, temperature, and nutrient supply in the fermentation medium. Genetic engineering techniques are also employed to create high-yield strains of Streptomyces tendae .

Chemical Reactions Analysis

Types of Reactions: Nikkomycin Z undergoes various chemical reactions, including:

    Oxidation: This reaction can modify the nucleoside moiety of nikkomycin Z.

    Reduction: Reduction reactions can alter the peptidyl moiety.

    Substitution: Substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH to ensure the desired reaction pathway .

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of hydroxylated derivatives, while substitution can introduce new functional groups that enhance the compound’s antifungal activity .

Scientific Research Applications

Nikkomycin Z has a wide range of scientific research applications:

Mechanism of Action

Nikkomycin Z is part of a group of peptidyl nucleoside antibiotics that includes nikkomycin X, nikkomycin I, and nikkomycin J. These compounds share a similar structure but differ in their nucleoside and peptidyl moieties. For example, nikkomycin X contains an imidazolone moiety, while nikkomycin Z contains a uracil moiety . The unique structure of nikkomycin Z makes it particularly effective against certain fungal pathogens, and its ability to inhibit chitin synthase distinguishes it from other antifungal agents .

Properties

Molecular Formula

C20H25N5O10

Molecular Weight

495.4 g/mol

IUPAC Name

(2R)-2-[[(2S,3S,4S)-2-amino-4-hydroxy-4-(5-hydroxypyridin-2-yl)-3-methylbutanoyl]amino]-2-[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]acetic acid

InChI

InChI=1S/C20H25N5O10/c1-7(13(28)9-3-2-8(26)6-22-9)11(21)17(31)24-12(19(32)33)16-14(29)15(30)18(35-16)25-5-4-10(27)23-20(25)34/h2-7,11-16,18,26,28-30H,21H2,1H3,(H,24,31)(H,32,33)(H,23,27,34)/t7-,11-,12+,13-,14-,15+,16+,18+/m0/s1

InChI Key

WWJFFVUVFNBJTN-JKEIIPFCSA-N

Isomeric SMILES

C[C@H]([C@@H](C1=NC=C(C=C1)O)O)[C@@H](C(=O)N[C@H]([C@@H]2[C@H]([C@H]([C@@H](O2)N3C=CC(=O)NC3=O)O)O)C(=O)O)N

Canonical SMILES

CC(C(C1=NC=C(C=C1)O)O)C(C(=O)NC(C2C(C(C(O2)N3C=CC(=O)NC3=O)O)O)C(=O)O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.